molecular formula C4H3N3O5 B1626624 5-Nitropyrimidine-2,4,6-triol CAS No. 1071306-40-5

5-Nitropyrimidine-2,4,6-triol

Cat. No.: B1626624
CAS No.: 1071306-40-5
M. Wt: 173.08 g/mol
InChI Key: UNCCPGQUTWLKQR-UHFFFAOYSA-N
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Description

5-Nitropyrimidine-2,4,6-triol is a heterocyclic organic compound with the molecular formula C4H3N3O5 It is characterized by a pyrimidine ring substituted with a nitro group at the 5-position and hydroxyl groups at the 2, 4, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyrimidine-2,4,6-triol typically involves the nitration of pyrimidine derivatives. One common method is the nitration of pyrimidine with nitric acid in the presence of a catalyst such as trifluoroacetic anhydride. This reaction proceeds under controlled temperature conditions to yield the desired nitro compound .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyrimidine-2,4,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitropyrimidine-2,4,6-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitropyrimidine-2,4,6-triol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Nitropyrimidine-2,4,6-triol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCCPGQUTWLKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549907
Record name 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071306-40-5
Record name 6-Hydroxy-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
5-Nitropyrimidine-2,4,6-triol

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